molecular formula C25H30N4O4S B2559193 N-(3,4-dimethoxyphenethyl)-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide CAS No. 688355-04-6

N-(3,4-dimethoxyphenethyl)-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide

Cat. No. B2559193
CAS RN: 688355-04-6
M. Wt: 482.6
InChI Key: ACQVNPDYNQORPC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H30N4O4S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-((4-(((tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, with some compounds displaying broad-spectrum efficacy and others showing selective activities toward specific cancer cell lines, including CNS, renal, breast, and leukemia cells. Molecular docking studies indicated that these compounds could inhibit the growth of melanoma cell lines through B-RAF kinase inhibition, similar to known medications such as PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).

Anticonvulsant Activity

Research on 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide explored their affinity to GABAergic biotargets and estimated anticonvulsant activity using a PTZ-induced seizures model in mice. While the compounds did not show significant anticonvulsant activity, the study allowed for the identification of the pharmacophore role of the cyclic amide fragment in manifesting anticonvulsant activity (Wassim El Kayal et al., 2022).

Synthesis and Reactivity

The synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines from versatile intermediates highlighted the chemical reactivity and potential for creating novel derivatives with unique biological activities. This research contributes to the understanding of quinazoline derivatives' synthesis and potential applications in developing new pharmacological agents (S. Phillips & R. Castle, 1980).

Anticancer and Cytotoxicity Studies

Novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments exhibited considerable cytotoxicity and showed significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines. This research provides insight into the structure-activity relationship and the potential of quinazolinone derivatives as anticancer agents (S. Kovalenko et al., 2012).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4S/c1-31-21-10-9-17(14-22(21)32-2)11-12-26-23(30)16-34-25-28-20-8-4-3-7-19(20)24(29-25)27-15-18-6-5-13-33-18/h3-4,7-10,14,18H,5-6,11-13,15-16H2,1-2H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQVNPDYNQORPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide

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